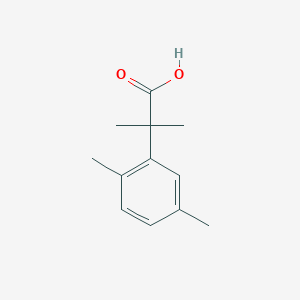2-(2,5-Dimethylphenyl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC13409345
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16O2 |
|---|---|
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C12H16O2/c1-8-5-6-9(2)10(7-8)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
| Standard InChI Key | OSAUQAXRZJMGQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(C)(C)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)(C)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid denotes a propanoic acid backbone with two substituents:
-
A 2,5-dimethylphenyl group attached to the second carbon.
-
A methyl group on the same carbon as the phenyl substituent.
The molecular formula is C₁₃H₁₆O₂, with a molecular weight of 212.27 g/mol. This structure places it within the broader class of branched-chain arylpropanoic acids, which are known for their metabolic stability and bioactivity in pharmaceutical applications .
Comparative Structural Analysis
The compound’s structural analog, 2-(2,2-dimethylpropanoyloxy)-2-methylpropanoic acid (CAS 107680-78-4), shares similarities in branching but differs in functional groups. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol . Key differences include:
-
An ester group (propanoyloxy) instead of a phenyl ring.
-
Higher oxygen content due to the ester and carboxylic acid functionalities.
| Property | 2-(2,5-Dimethylphenyl)-2-methylpropanoic Acid | 2-(2,2-Dimethylpropanoyloxy)-2-methylpropanoic Acid |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₂ | C₉H₁₆O₄ |
| Molecular Weight (g/mol) | 212.27 | 188.22 |
| Functional Groups | Carboxylic acid, phenyl, methyl | Carboxylic acid, ester, methyl |
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis route for 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid is documented in the provided sources, analogous methods from related compounds suggest viable strategies.
Friedel-Crafts Alkylation
The attachment of a dimethylphenyl group to a propanoic acid backbone could involve Friedel-Crafts alkylation, a method used in synthesizing aryl-substituted carboxylic acids. For example, gemfibrozil synthesis employs O-alkylation of 2,5-dimethylphenol with dihalopropanes . Adapting this approach:
-
Substrate Preparation: React 2,5-dimethylphenol with 1,3-dibromopropane in the presence of a Lewis acid (e.g., AlCl₃) to form a bromopropyl intermediate.
-
Nucleophilic Substitution: Treat the intermediate with a methyl-substituted propanoic acid derivative to introduce the methyl branch.
-
Oxidation: Convert the resulting ester to a carboxylic acid via saponification or acidic hydrolysis .
Esterification and Sulfonation
Patent CN105936627A details the synthesis of 2-(2',6'-dimethylphenylamino)methyl propionate via multi-step reactions involving esterification, sulfonation, and chlorination . Key steps adaptable to the target compound include:
-
Esterification: Condensation of 2-methylpropanoic acid with methanol under acidic conditions to form the methyl ester.
-
Aryl Group Introduction: Coupling the ester with 2,5-dimethylphenylboronic acid via Suzuki-Miyaura cross-coupling.
-
Hydrolysis: Cleavage of the ester to yield the free carboxylic acid .
Physicochemical Properties
Extrapolating from structurally related compounds:
Solubility and Partitioning
-
LogP: Estimated at 2.5–3.0 (similar to gemfibrozil, LogP = 3.1 ), indicating moderate lipophilicity.
-
Aqueous Solubility: Likely low (<1 mg/mL) due to the hydrophobic phenyl and methyl groups.
Thermal Stability
The compound is expected to decompose at temperatures above 200°C, analogous to 2-(2,2-dimethylpropanoyloxy)-2-methylpropanoic acid, which lacks explicit thermal data but shares ester and acid functionalities prone to thermal degradation .
Pharmaceutical and Industrial Applications
Lipid-Regulating Agents
Gemfibrozil, a structural analog, demonstrates hypolipidemic effects by modulating high- and low-density lipoprotein levels . The target compound’s arylpropanoic acid framework suggests potential utility in:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Modulating lipid metabolism pathways.
-
Anti-inflammatory Applications: Inhibition of cyclooxygenase (COX) enzymes, akin to ibuprofen derivatives.
Polymer Additives
Branched carboxylic acids are employed as plasticizers and stabilizers in polymer synthesis. The compound’s methyl groups could enhance compatibility with hydrophobic matrices like polyethylene .
Future Research Directions
-
Synthetic Optimization: Develop catalytic methods to improve yield and reduce byproducts.
-
Pharmacological Profiling: Screen for activity in lipid metabolism and inflammation models.
-
Environmental Fate Studies: Assess biodegradation pathways and ecotoxicological impacts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume